molecular formula C15H21BrN2O4 B249612 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide

Cat. No. B249612
M. Wt: 373.24 g/mol
InChI Key: ONZOBXLVIJIMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons.

Mechanism of Action

TYK2 is a non-receptor tyrosine kinase that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a key role in the regulation of immune responses, and dysregulation of their signaling pathways has been implicated in the pathogenesis of autoimmune diseases. 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide selectively inhibits the activity of TYK2, thereby blocking the downstream signaling of these cytokines and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and interferon-gamma, while increasing the production of anti-inflammatory cytokines such as IL-10. This shift in cytokine balance is thought to contribute to the therapeutic effects of this compound in autoimmune diseases. Additionally, this compound has been shown to reduce the activation and proliferation of T cells, which are key players in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has demonstrated potent activity in preclinical models of autoimmune diseases, suggesting that it may be effective in treating these conditions in humans. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential directions for future research on 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologic agents that target specific cytokines. Another direction for future research is the development of more potent and selective TYK2 inhibitors, which could further improve the therapeutic potential of this class of drugs. Finally, it will be important to continue studying the safety and efficacy of this compound in clinical trials, in order to fully understand its potential as a treatment for autoimmune diseases.

Synthesis Methods

The synthesis of 2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide involves several steps, starting with the reaction of 2-bromo-6-methoxy-4-nitrophenol with tetrahydro-2-furanmethanol in the presence of a base to form the corresponding ether. This intermediate is then converted to the amine by reduction with lithium aluminum hydride, followed by reaction with chloroacetyl chloride to form the desired acetamide.

Scientific Research Applications

2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating potent inhibition of TYK2-mediated signaling and suppression of disease activity. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and bone erosion, while also improving overall joint function. Similarly, in a mouse model of lupus, treatment with this compound led to a reduction in autoantibody production and improved kidney function.

properties

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H21BrN2O4/c1-20-13-6-10(7-18-8-11-3-2-4-21-11)5-12(16)15(13)22-9-14(17)19/h5-6,11,18H,2-4,7-9H2,1H3,(H2,17,19)

InChI Key

ONZOBXLVIJIMJZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Br)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.